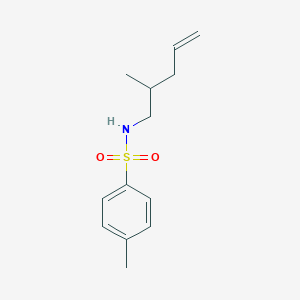

4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide

Description

4-Methyl-N-(2-methylpent-4-enyl)benzenesulfonamide is a sulfonamide derivative featuring a 4-methyl-substituted benzene ring linked to a sulfonamide group, with a branched alkenyl chain (2-methylpent-4-enyl) at the nitrogen atom.

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide |

InChI |

InChI=1S/C13H19NO2S/c1-4-5-12(3)10-14-17(15,16)13-8-6-11(2)7-9-13/h4,6-9,12,14H,1,5,10H2,2-3H3 |

InChI Key |

WFULPYMJCIDHJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)CC=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide generally follows a nucleophilic substitution reaction where the amine group of 2-methylpent-4-en-1-amine attacks the sulfonyl chloride group of p-toluene sulfonyl chloride (p-toluoyl chloride), forming the sulfonamide bond.

The key reaction can be summarized as:

$$

\text{2-methylpent-4-en-1-amine} + \text{p-toluene sulfonyl chloride} \xrightarrow{\text{Base}} \text{4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide}

$$

Experimental Procedure

A representative procedure adapted from the literature is as follows:

-

- 2-methylpent-4-en-1-amine (amine component)

- p-toluene sulfonyl chloride (sulfonyl chloride component)

- Triethylamine as base

- Solvent: Diethyl ether or dichloromethane (CH2Cl2)

- Temperature: Initially cooled to 0 °C, then allowed to warm to room temperature

- Reaction time: Overnight stirring (approximately 12-20 hours)

-

- Dissolve 2-methylpent-4-en-1-amine in diethyl ether and cool to 0 °C.

- Add triethylamine to the solution to neutralize the HCl generated.

- Slowly add p-toluene sulfonyl chloride dropwise under stirring.

- Allow the reaction mixture to warm to room temperature and stir overnight.

- Quench the reaction by washing with saturated ammonium chloride solution and water.

- Dry the organic layer over magnesium sulfate (MgSO4).

- Concentrate under reduced pressure.

- Purify the crude product by flash column chromatography using an 30:70 ethyl acetate/hexanes mixture.

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC): Used to monitor the consumption of starting materials and formation of product.

- Infrared Spectroscopy (IR): Characteristic sulfonamide peaks observed near 3340-3280 cm^-1 (N-H stretch), and aromatic C-H stretches near 2920-2960 cm^-1.

- Nuclear Magnetic Resonance (NMR): Typical chemical shifts for aromatic protons (7.2-7.7 ppm), olefinic protons (4.9-5.9 ppm), and methyl groups (2.4 ppm for p-toluene methyl) confirm the molecular structure.

- Melting Point: Used to assess purity.

Data Table Summarizing Key Experimental Parameters

| Parameter | Details |

|---|---|

| Amine | 2-methylpent-4-en-1-amine |

| Sulfonyl Chloride | p-toluene sulfonyl chloride (p-toluoyl chloride) |

| Base | Triethylamine |

| Solvent | Diethyl ether or dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | Overnight (12-20 hours) |

| Work-up | Wash with sat. NH4Cl and water, dry over MgSO4 |

| Purification | Flash column chromatography (30:70 EtOAc/hexanes) |

| Yield | ~62% |

| Physical State | White solid or colorless oil |

| Melting Point (°C) | ~48 |

| Characterization Techniques | ^1H NMR, IR, TLC |

Literature and Research Findings

Supporting Literature

- A detailed synthesis of related sulfonamide derivatives including 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide has been reported with similar reaction conditions and purification methods, confirming the reliability of the procedure.

- The use of triethylamine as a base is critical to neutralize the hydrochloric acid formed and drive the reaction to completion.

- The reaction is typically performed under an inert atmosphere (nitrogen) to avoid side reactions with moisture or oxygen.

- Purification by flash chromatography is effective in isolating the product from unreacted starting materials and side products.

Comparative Notes

- Alternative amines with similar alkene substituents have been successfully coupled with sulfonyl chlorides under analogous conditions, indicating the general applicability of this method for preparing sulfonamide derivatives with unsaturated alkyl chains.

- The reaction is sensitive to moisture; hence, dry solvents and glassware are recommended.

Chemical Reactions Analysis

4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .

Scientific Research Applications

4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity . This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table summarizes key structural differences and similarities between the target compound and analogues from the literature:

Key Observations :

- Alkenyl vs. Aromatic Substitutents : Compounds with alkenyl chains (e.g., target compound, compound 253 ) exhibit higher hydrophobicity compared to aromatic or heterocyclic derivatives (e.g., oxazole-containing compound ). The presence of double bonds may enhance reactivity in click chemistry or cycloaddition reactions.

- Heterocyclic Derivatives : PMSA incorporates a piperidine-derived imine, enabling interactions with biological targets (e.g., KEAP1-NRF2-GPX4 axis), unlike the aliphatic alkenyl group in the target compound.

- Bis-sulfonamides: Ethylene glycol-linked bis-sulfonamides demonstrate unique solubility profiles due to their polar ether linkages, contrasting with the monomeric alkenyl derivative.

Physicochemical Properties

- Spectroscopic Data :

- NMR : Alkenyl protons in the target compound’s 2-methylpent-4-enyl group would resonate near δ 5.0–5.5 ppm (similar to compound 253 ), while aromatic protons in the 4-methylbenzenesulfonamide moiety appear at δ 7.6–7.8 ppm .

- IR : Sulfonamide S=O stretches typically occur at 1150–1350 cm⁻¹, consistent across analogues .

- Crystallinity : Para-substituted derivatives (e.g., 4-nitro or 4-methylphenyl ) form extensive hydrogen-bonded networks, whereas alkenyl-substituted compounds may exhibit lower melting points due to reduced symmetry.

Biological Activity

4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides, often referred to as "sulfa drugs," are a significant class of compounds known for their antibacterial properties and other therapeutic effects. This article explores the biological activity of this specific compound, including its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide can be described as follows:

- Molecular Formula : C13H17N1O2S1

- Molecular Weight : 253.35 g/mol

- Functional Groups : Sulfonamide group, aliphatic chain.

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation. The specific mechanism of action for 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide is still under investigation, but it may share similar pathways with other sulfonamides, targeting bacterial metabolism and replication processes.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. A study on related compounds suggests that modifications in the sulfonamide structure can enhance antibacterial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .

Antitumor Effects

Sulfonamides have also been explored for their antitumor properties. Preliminary findings suggest that 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

- Antibacterial Efficacy : In vitro studies have shown that the compound exhibits significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs.

- Anticancer Activity : A recent study evaluated the cytotoxic effects of various sulfonamides, including 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide, on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a rhodium-catalyzed [2π+2π+2π]-cycloaddition with alkynyl-ynamides and carbon disulfide has been employed for structurally related benzenesulfonamides (e.g., using Negishi coupling with ZnBr₂ to activate TMS-protected intermediates) . Optimizing reaction temperature (e.g., −78°C for lithiation steps) and catalyst loading (e.g., 0.01 mmol Au(JohnPhos)(NTf₂) in DCE) improves yield .

- Key Characterization : Use NMR (¹H, ¹³C) to confirm regioselectivity and LC-HRMS (e.g., m/z 416.1312 [M+H]⁺) to verify purity .

Q. How is the crystal structure of 4-methyl-N-(2-methylpent-4-enyl)benzenesulfonamide determined, and what structural features influence its reactivity?

- Crystallographic Analysis : Single-crystal X-ray diffraction (SHELX programs) reveals bond lengths (e.g., S–N ≈ 1.63 Å) and torsion angles critical for sulfonamide conformation . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, affecting solubility .

- Structural Insights : The 2-methylpent-4-enyl group introduces steric hindrance, while the sulfonamide moiety enhances electrophilicity for nucleophilic substitutions .

Q. What are the primary applications of this compound in biological research?

- Biological Role : As a sulfonamide derivative, it may serve as a protease inhibitor or receptor antagonist. Related analogs (e.g., AH-7614) act as selective FFA4/GPR120 antagonists, inhibiting intracellular calcium accumulation in linoleic acid-induced assays .

- Experimental Design : Use HEK293 cells transfected with FFA4 receptors and measure Ca²⁺ flux via fluorescence assays (e.g., Fluo-4 AM dye) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodology : Synthesize analogs with substituent variations (e.g., halogenation at the benzene ring or alkyl chain modification) and test in bioassays. For example, replacing the methyl group with chlorine enhances antimicrobial activity in related sulfonamides .

- Data Analysis : Compare IC₅₀ values (e.g., AH-7614: IC₅₀ = 100 nM for FFA4) and correlate with logP values to assess bioavailability .

Q. What catalytic systems enable enantioselective synthesis of this compound, and how is stereochemistry controlled?

- Catalytic Strategies : Zinc-mediated enantioselective protocols (e.g., using chiral ligands) yield enamine/imine mixtures (72:28 dr), resolved via chiral HPLC .

- Mechanistic Insight : Transition-state modeling (DFT calculations) identifies steric interactions between the 2-methylpent-4-enyl group and catalyst, favoring one enantiomer .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Modeling Approaches : Use Gaussian or ORCA for DFT studies to simulate reaction pathways (e.g., Au-catalyzed cyclization). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots from GC-MS data) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Case Study : If FFA4 antagonism varies between studies, validate assay conditions (e.g., cell line specificity, ligand concentration). Use siRNA knockdown to confirm target engagement .

- Comparative Analysis : Cross-reference SAR data with structurally distinct FFA4 antagonists (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.